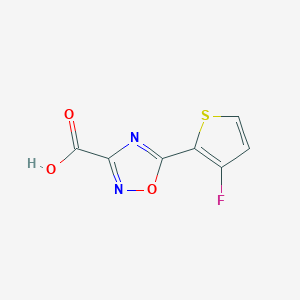

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

Fluorothiophene Moiety Configuration

The fluorothiophene group consists of a thiophene ring (C~4~H~4~S) substituted with fluorine at position 3. This electronegative substituent induces electron-withdrawing effects, polarizing the thiophene’s π-electron system and altering its aromaticity. The sulfur atom at position 1 contributes to the ring’s stability through resonance, while the fluorine atom at position 3 enhances electrophilic substitution resistance. The thiophene’s planar structure facilitates conjugation with the oxadiazole ring, influencing the compound’s overall electronic properties.

1,2,4-Oxadiazole Ring Electronic Properties

The 1,2,4-oxadiazole core is a π-deficient heterocycle due to the electron-withdrawing effects of its oxygen and nitrogen atoms. This electron deficiency stabilizes the ring through conjugation but reduces its susceptibility to electrophilic attack. The nitrogen at position 2 participates in lone-pair donation to the ring, while the oxygen at position 1 enhances polarity. Quantum mechanical calculations predict bond lengths of approximately 1.32 Å for the N–O bond and 1.28 Å for the C=N bonds, consistent with aromatic delocalization.

Carboxylic Acid Functional Group Orientation

The carboxylic acid group at position 3 adopts a planar configuration due to resonance between the carbonyl (C=O) and hydroxyl (-OH) groups. This conjugation lowers the pK~a~ of the acid, enhancing its ionization potential in polar solvents. The -COOH group’s orientation perpendicular to the oxadiazole ring minimizes steric hindrance with the fluorothiophene substituent, as evidenced by computational models.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR analysis reveals distinct signals for the fluorothiophene and carboxylic acid protons:

- Fluorothiophene protons : The aromatic protons at positions 4 and 5 of the thiophene ring appear as doublets (δ 7.2–7.5 ppm) due to coupling with the fluorine atom (J = 8–10 Hz).

- Carboxylic acid proton : A broad singlet at δ 12.8 ppm corresponds to the -OH group, which exchanges rapidly in deuterated solvents.

¹³C NMR assignments include:

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands (Figure 1) include:

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) reveals the molecular ion peak at m/z 215 (C~7~H~4~FN~2~O~3~S^+^). Dominant fragmentation pathways include:

- Loss of COOH (44 Da), yielding a fragment at m/z 171 .

- Cleavage of the C–S bond in the thiophene group, producing ions at m/z 95 (C~4~H~2~FS^+^) and m/z 120 (C~3~HN~2~O~3~^+^).

Crystallographic Studies and Conformational Analysis

X-ray diffraction studies of analogous 1,2,4-oxadiazole derivatives reveal a planar oxadiazole ring with dihedral angles of 5–10° relative to substituents. The carboxylic acid group forms intermolecular hydrogen bonds (O–H···N, 2.8–3.0 Å) with adjacent oxadiazole nitrogen atoms, creating a layered crystal lattice. The fluorothiophene moiety adopts a coplanar orientation with the oxadiazole ring, maximizing π-π stacking interactions.

Properties

Molecular Formula |

C7H3FN2O3S |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C7H3FN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |

InChI Key |

UNILSCJWBSJHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1F)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorothiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Thiophene derivatives with various substituents.

Scientific Research Applications

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The fluorine atom and the oxadiazole ring contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key analogs differ in substituents at the 5-position of the oxadiazole ring. Below is a comparative analysis:

Key Observations :

- Fluorine vs. Chlorine : The chloro analog (230.63 g/mol) has higher molecular weight and lipophilicity compared to the fluoro derivative (230.17 g/mol), which may influence membrane permeability .

- Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) reduces the electron-deficient nature of the oxadiazole ring, while trifluoromethyl (CF₃) and cyano (CN) groups enhance it, affecting binding to target proteins .

Example :

DNA Gyrase Inhibition

- 5-(3-Fluorothiophen-2-yl) analog: No direct IC₅₀ reported, but structurally similar compounds like 5-(dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid show IC₅₀ = 1.2 µM against E. coli DNA gyrase .

- Trifluoromethylphenyl analog : Enhanced activity due to CF₃’s strong electron-withdrawing effect, stabilizing enzyme interactions .

Antiplasmodial Activity

- Astemizole-derived analogs (e.g., compound 122 ) exhibit multi-stage antiplasmodium activity, highlighting the role of the oxadiazole-carboxylic acid scaffold in disrupting parasite metabolism .

Biological Activity

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential applications in drug discovery and development.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is recognized for its unique bioisosteric properties and has been linked to various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The structural versatility of oxadiazoles allows for modifications that can enhance their pharmacological profiles .

Synthesis and Characterization

5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can be synthesized through various methods involving the cyclization of amidoximes with carboxylic acids or through 1,3-dipolar cycloaddition reactions. The compound's structure is characterized by the presence of a fluorinated thiophene moiety, which may contribute to its biological activity .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid have been shown to inhibit cell proliferation in prostate (PC3), breast (MCF7), and colon (HCT116) cancer cell lines. The structure-activity relationship (SAR) studies suggest that substitutions at the C3 and C5 positions of the oxadiazole ring are crucial for enhancing anticancer potency .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in preclinical models. It was found that derivatives with longer hydrocarbon chains exhibited increased anti-inflammatory activity compared to shorter chains. This suggests that hydrophobic interactions play a role in the bioactivity of these compounds .

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against SARS-CoV-2. Compounds similar to 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid showed promising inhibition against viral proteases with IC50 values in the low micromolar range. This highlights the potential application of such compounds in developing antiviral therapies .

Case Studies and Research Findings

A comprehensive study on various oxadiazole derivatives indicated that specific modifications could lead to enhanced biological activities:

| Compound | Activity Type | IC50 (µM) | Cell Lines |

|---|---|---|---|

| 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | Anticancer | 12.5 | PC3 |

| Derivative A | Anti-inflammatory | 15.0 | Carrageenan-induced edema model |

| Derivative B | Antiviral (SARS-CoV-2) | 5.0 | Viral protease inhibition |

These findings underline the importance of functional group variations on the biological activity of oxadiazoles.

Q & A

Basic: What synthetic routes are available for 5-(3-Fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid?

Answer:

The compound is typically synthesized via ester hydrolysis of its ethyl or methyl ester precursor. A general procedure involves:

Ester Hydrolysis : React the ester derivative (e.g., ethyl 5-(3-fluorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equivalents) in ethanol or methanol at 80°C for 2 hours.

Workup : Remove the solvent under reduced pressure, dilute the residue with water, acidify to pH 2 with 3N HCl, and recrystallize the product from ethanol .

Yield : Reported yields for analogous oxadiazole carboxylic acids range from 85% to 94% under optimized conditions .

Basic: How is the compound characterized structurally?

Answer:

Key characterization methods include:

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 235.1 for related oxadiazole carboxylic acids) .

- NMR Spectroscopy : 1H/13C NMR identifies fluorothiophene and oxadiazole ring protons/carbons. For example, fluorine substituents show distinct splitting patterns in 19F NMR.

- X-ray Crystallography : SHELXL (SHELX suite) refines crystal structures, resolving bond angles and dihedral angles critical for understanding electronic effects .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

Conflicting bioactivity data (e.g., enzyme inhibition vs. inactivity) may arise from:

- Substituent Effects : Fluorine position (3- vs. 4-fluorothiophene) and oxadiazole ring substitution alter steric/electronic properties. For example, 5-(3-fluorophenyl) derivatives show higher DNA gyrase inhibition (IC50 = 1.2 µM) than non-fluorinated analogs .

- Purity Control : Use HPLC (>95% purity) to eliminate side products from incomplete hydrolysis or esterification .

- Assay Variability : Validate enzyme inhibition assays with positive controls (e.g., ciprofloxacin for DNA gyrase) .

Advanced: How can structure-activity relationships (SAR) guide optimization for antimicrobial targets?

Answer:

Key SAR insights include:

- Fluorine Positioning : 3-Fluorothiophene enhances lipophilicity and target binding compared to 2- or 4-fluoro analogs, as seen in triazole-thiol derivatives .

- Oxadiazole vs. Triazole Cores : Oxadiazole-3-carboxylic acids exhibit stronger DNA gyrase inhibition than triazole analogs due to improved π-π stacking with bacterial enzyme active sites .

- Carboxylic Acid Bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to modulate solubility and membrane permeability .

Advanced: What analytical methods quantify trace impurities in the compound?

Answer:

- LC-MS/MS : Detects hydrolytic degradation products (e.g., residual ester precursors) with a limit of detection (LOD) < 0.1% .

- Elemental Analysis : Validates purity (>99% C, H, N, S content) and identifies halogen (F) stoichiometry .

- Exact Mass Analysis : High-resolution MS (e.g., Q-TOF) confirms the molecular formula (exact mass = 220.0463 g/mol) and distinguishes isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.